(S)-4-Methylhomophenylalanine is synthesized from commercially available homophenylalanine. It belongs to the class of α-amino acids and is characterized by its chiral nature, which is essential for its biological activity. The introduction of the methyl group at the para position of the phenyl ring enhances steric properties and influences conformational behavior in peptides .
The synthesis of (S)-4-Methylhomophenylalanine typically involves several key steps:
This synthesis route highlights the importance of stereochemistry in producing biologically relevant compounds.
The molecular structure of (S)-4-Methylhomophenylalanine can be described as follows:
The introduction of the methyl group significantly affects its steric properties and conformational flexibility, which are critical for its function in peptide synthesis .
(S)-4-Methylhomophenylalanine participates in various chemical reactions, primarily in peptide coupling reactions:
These reactions underline its utility in synthesizing complex peptide structures .
The mechanism of action for (S)-4-Methylhomophenylalanine primarily involves its incorporation into peptides where it can influence conformational properties:
The physical and chemical properties of (S)-4-Methylhomophenylalanine include:
These properties are crucial for determining its behavior in biological systems and during synthetic processes.
(S)-4-Methylhomophenylalanine has several significant applications:
(S)-4-Methylhomophenylalanine, a non-proteinogenic β-amino acid characterized by a benzyl side chain with a para-methyl substituent, has emerged as a pivotal structural motif in medicinal chemistry and drug design. Its significance stems from the stereospecific methyl group, which enhances hydrophobic interactions within target binding pockets while maintaining metabolic stability. This compound serves as a constrained analogue of phenylalanine, where the insertion of a methylene spacer between the α-carbon and aromatic ring confers greater conformational flexibility and resistance to enzymatic degradation. In diabetic therapeutics, derivatives incorporating this scaffold demonstrate exceptional potency as dipeptidyl peptidase-4 (DPP-4) inhibitors, exemplified by compound 9aa (IC₅₀ = 10.8 nM), outperforming sitagliptin in glucose tolerance tests [1]. Beyond diabetes, its chiral backbone facilitates the construction of protease inhibitors targeting matrix metalloproteinases (arthritis therapeutics) and cysteine proteases, leveraging the methyl group’s steric and electronic tuning capabilities [5]. Biotechnologically, this residue enhances the stability and binding affinity of engineered peptides, serving as a building block in non-ribosomal peptide synthetase (NRPS) pathways to generate bioactive natural products [2].
Table 1: Key Physicochemical Properties of (S)-4-Methylhomophenylalanine
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅NO₂·HCl |
Molecular Weight | 229.71 g/mol |
Appearance | White crystalline powder |
Storage Conditions | 0–8 °C |
Specific Rotation (α) | Not reported in sources |
Chirality | (S)-configuration at β-carbon |
The synthetic exploration of homophenylalanine derivatives originated in the 1930s with du Vigneaud’s resolution of racemic homophenylalanine, establishing foundational chiral pool strategies. The 1980s witnessed a paradigm shift with the integration of homophenylalanine into angiotensin-converting enzyme (ACE) inhibitors, notably enalapril, where its β-homo backbone optimized binding to the zinc-dependent active site [5]. Advancements in asymmetric synthesis during the 2000s, particularly Crystallization-Induced Asymmetric Transformation (CIAT), enabled scalable production of enantiopure (S)-homophenylalanine derivatives. CIAT exploits diastereomeric equilibria in Michael additions—for example, benzylamine additions to aroylacrylic acids—followed by crystallization-driven enrichment to achieve >99% enantiomeric excess (ee) [5]. The introduction of para-methyl variants arose from structure-activity relationship (SAR) studies revealing enhanced lipophilicity and target engagement. Contemporary methodologies now include enzymatic stereoinversion cascades, where membrane-associated L-amino acid deaminases and D-amino acid dehydrogenases convert L-precursors to D-homophenylalanines, though (S)-4-methyl variants remain predominantly accessible via chemical synthesis [10].
(S)-4-Methylhomophenylalanine exemplifies the strategic expansion of non-proteinogenic amino acid libraries to access three-dimensional chemical space inaccessible to canonical α-amino acids. Its β-amino acid structure disrupts traditional peptide folding, enabling novel secondary structures like 12/10-helices in peptidomimetics [9]. In ribosomal translation systems, flexizyme-mediated tRNA acylation permits site-specific incorporation into peptides, albeit with variable efficiency dependent on solvent exposure and adjacent residues [4]. Computational analyses classify it as a "hydrophobic, sterically demanding" residue, with its para-methyl group contributing +0.73 kcal/mol to binding energy in DPP-4 complexes via CH-π interactions [1]. Libraries featuring this monomer accelerate drug discovery by yielding protease-resistant ligands—e.g., thrombin inhibitors with sub-micromolar Ki values—validating its role in diversifying biologically active scaffolds.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2